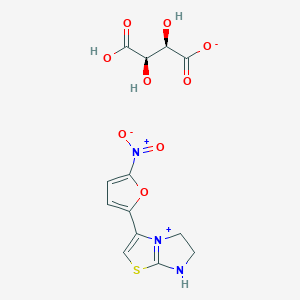

Furazolium tartrate

Descripción

El tartrato de furazolio es un compuesto orgánico sintético con la fórmula química C9H8N3O3S.C4H5O6. Es un derivado de nitrofurano conocido por su actividad antibacteriana contra patógenos tanto Gram-positivos como Gram-negativos . El tartrato de furazolio fue desarrollado por Eaton Laboratories a finales de la década de 1960 y se probó contra infecciones de la piel, aunque nunca llegó a la aprobación clínica .

Propiedades

Número CAS |

17692-15-8 |

|---|---|

Fórmula molecular |

C13H13N3O9S |

Peso molecular |

387.32 g/mol |

Nombre IUPAC |

3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C9H7N3O3S.C4H6O6/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;5-1(3(7)8)2(6)4(9)10/h1-2,5H,3-4H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clave InChI |

UAGFATMWHGHRCP-LREBCSMRSA-N |

SMILES isomérico |

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

SMILES canónico |

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)[O-])O)(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

La preparación del tartrato de furazolio implica la síntesis de la molécula madre, furazolio, seguida de su reacción con ácido tartárico para formar la sal tartárica. La ruta sintética generalmente involucra los siguientes pasos:

Síntesis de Furazolio: El furazolio se sintetiza haciendo reaccionar 3-(5-nitrofurano-2-il)-5,6-dihidroimidazo[2,1-b][1,3]tiazol con reactivos apropiados bajo condiciones controladas.

Formación de Tartrato de Furazolio: El furazolio sintetizado se hace reaccionar luego con ácido tartárico para formar tartrato de furazolio.

Análisis De Reacciones Químicas

El tartrato de furazolio experimenta varias reacciones químicas, que incluyen:

Oxidación: El tartrato de furazolio puede experimentar reacciones de oxidación, particularmente involucrando la porción de nitrofurano. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El grupo nitro en el tartrato de furazolio puede reducirse a un grupo amino usando agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.

Sustitución: El tartrato de furazolio puede experimentar reacciones de sustitución, particularmente en el anillo de furano. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro normalmente produce un derivado amino, mientras que las reacciones de sustitución pueden producir varios derivados de furazolio sustituidos .

Aplicaciones Científicas De Investigación

El tartrato de furazolio tiene varias aplicaciones de investigación científica, que incluyen:

Química: El tartrato de furazolio se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de otros derivados de nitrofurano.

Biología: En la investigación biológica, el tartrato de furazolio se utiliza para estudiar la actividad antibacteriana de los derivados de nitrofurano y sus mecanismos de acción.

Medicina: Aunque el tartrato de furazolio en sí no logró la aprobación clínica, sus derivados se estudian por su posible uso como agentes antibacterianos.

Industria: El tartrato de furazolio se utiliza en el desarrollo de recubrimientos y materiales antibacterianos para aplicaciones industriales

Mecanismo De Acción

El mecanismo de acción del tartrato de furazolio implica su interacción con el ADN bacteriano. Se cree que el furazolio y sus productos radicales libres relacionados se unen al ADN e inducen enlaces cruzados, lo que lleva a altos niveles de mutaciones en el cromosoma bacteriano. Esto da como resultado la inhibición del crecimiento y la replicación bacteriana .

Comparación Con Compuestos Similares

El tartrato de furazolio se puede comparar con otros derivados de nitrofurano, como la furazolidona y la furazidina. Estos compuestos comparten propiedades antibacterianas similares, pero difieren en sus estructuras químicas específicas y mecanismos de acción. Por ejemplo:

Furazolidona: Un derivado de nitrofurano utilizado para tratar infecciones bacterianas y protozoarias.

Furazidina: Otro derivado de nitrofurano con actividad antibacteriana.

El tartrato de furazolio es único en su estructura específica y la presencia de la porción de tartárico, lo que puede influir en su solubilidad y biodisponibilidad en comparación con otros derivados de nitrofurano .

Q & A

Q. What are the standard protocols for synthesizing Furazolium tartrate in laboratory settings?

Furazolium tartrate can be synthesized via solvent casting or solid-liquid phase reactions. Key parameters include molar ratios of reactants (e.g., 1.05:2.0 for antimony trioxide and potassium hydrogen tartrate), reaction temperature (e.g., 90°C), and duration (e.g., 4.5 hours). Centrifugation (4500 rpm) and vacuum drying are critical for isolating the product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of Furazolium tartrate?

High-performance liquid chromatography (HPLC) with photodiode array detection is recommended for purity assessment, while X-ray diffraction (XRD) and infrared (IR) spectroscopy validate crystallinity and functional groups. For example, XRD lattice parameters (e.g., monoclinic system with a = 0.8250 nm, β = 96.65°) confirm structural integrity .

Q. What are the critical parameters to consider when designing an in vitro release study for Furazolium tartrate-loaded delivery systems?

Key factors include dissolution media pH (e.g., simulated gastric fluid), agitation rate (50–100 rpm), and sink conditions. Polymer-to-drug ratios (e.g., factorial designs with hydroxypropyl methylcellulose, HPMC) should be optimized to mimic physiological release profiles .

Q. How can researchers ensure reproducibility in formulating Furazolium tartrate-based microneedle patches?

Follow strict solvent casting protocols: dissolve polymers (e.g., polyvinyl alcohol) and drug in purified water, centrifuge into epoxy resin molds, and dry under vacuum for 18–24 hours. Document polymer concentration gradients and centrifugation speeds to standardize patch morphology .

Advanced Research Questions

Q. How can factorial design be applied to optimize the formulation of Furazolium tartrate for controlled-release applications?

A 2³-factorial design evaluates variables like total polymer content-to-drug ratio, polymer blend ratios, and viscosity grades. Dependent variables (e.g., % drug release at 8 hours, floating time) are analyzed via regression models to identify optimal formulations. For example, HPMC K4M/K15M blends significantly prolong release kinetics .

Q. What strategies are recommended for resolving discrepancies in dissolution profiles observed between in vitro and in vivo studies of Furazolium tartrate formulations?

Use biorelevant media (e.g., FaSSGF/FeSSIF) to better simulate gastrointestinal conditions. Implement in vitro-in vivo correlation (IVIVC) models and validate with pharmacokinetic data. Adjust agitation rates or incorporate enzyme mimics to address bioaccessibility gaps .

Q. How does the choice of polymer matrix influence the release kinetics and stability of Furazolium tartrate in transdermal delivery systems?

Hydrophilic polymers (e.g., HPMC) enhance hydration and diffusion-driven release, while hydrophobic polymers (e.g., Eudragit®) prolong stability. Accelerated stability testing (40°C/75% RH) over 6 months, paired with Arrhenius equation modeling, predicts shelf-life and identifies degradation pathways .

Q. What mechanistic insights can be gained from studying the degradation pathways of Furazolium tartrate under accelerated stability testing conditions?

Stress testing (acid/alkaline hydrolysis, oxidative conditions) with HPLC-PDA identifies degradation products. For example, photolytic degradation may produce quinone derivatives, requiring UV-protective packaging. Kinetic modeling (e.g., first-order decay) quantifies degradation rates .

Q. How should researchers statistically analyze dose-response data from preclinical studies of Furazolium tartrate?

Apply ANOVA to compare treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD). Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Software like Design Expert® facilitates response surface modeling for multifactorial experiments .

Q. What are the best practices for documenting and presenting Furazolium tartrate research data to ensure transparency?

Structure tables with Roman numerals, self-explanatory titles, and footnotes (e.g., centrifugation parameters, polymer sources). Figures must include error bars for triplicate measurements and cite original data sources. Supplementary materials should house raw datasets and validation reports .

Q. Methodological Notes

- Experimental Design : Prioritize factorial designs (e.g., Box-Behnken) to evaluate interactions between formulation variables .

- Data Contradictions : Address outliers via Grubbs’ test and validate methods using ICH guidelines (e.g., specificity, linearity) .

- Reproducibility : Detailed material sourcing (e.g., HPMC manufacturer, batch numbers) and statistical power calculations (α = 0.05, β = 0.2) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.